Nor Doxepin-d3 Hydrochloride is a deuterated analog of Nor Doxepin, which is a significant active metabolite of the tricyclic antidepressant Doxepin. This compound is primarily used in scientific research, particularly in pharmacokinetics and drug metabolism studies. The deuteration enhances its stability and allows for more precise tracking in various analytical techniques.
Nor Doxepin-d3 Hydrochloride can be sourced from various chemical suppliers, including Sigma-Aldrich and LGC Standards, which provide certified reference materials for accurate data analysis . The compound is listed under the CAS number 1331665-54-3, facilitating its identification in chemical databases.
Nor Doxepin-d3 Hydrochloride falls under the classification of pharmaceutical compounds, specifically as a tricyclic antidepressant metabolite. Its deuterated form allows for specialized applications in research settings, particularly in studies involving drug interactions and metabolic pathways.
The synthesis of Nor Doxepin-d3 Hydrochloride involves the deuteration of Nor Doxepin Hydrochloride. Deuteration is a process where hydrogen atoms in a compound are replaced with deuterium, an isotope of hydrogen. This modification can be achieved through various synthetic routes, including:
The technical aspects of synthesizing Nor Doxepin-d3 Hydrochloride include controlling reaction conditions such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the successful incorporation of deuterium into the molecular structure.
The molecular formula for Nor Doxepin-d3 Hydrochloride is C19H22D3ClN2O. The presence of deuterium atoms alters the molecular weight and can affect the compound's physical properties compared to its non-deuterated counterpart.
The structural analysis reveals that Nor Doxepin-d3 Hydrochloride retains the core structure characteristic of tricyclic antidepressants, with modifications that allow it to be distinguished from other related compounds. The incorporation of deuterium improves its isotopic labeling for analytical purposes.
Nor Doxepin-d3 Hydrochloride participates in various chemical reactions typical for tricyclic antidepressants. These reactions include:
The reactions involving Nor Doxepin-d3 Hydrochloride can be monitored using advanced analytical techniques such as mass spectrometry and high-performance liquid chromatography. These methods provide insights into the kinetics and mechanisms underlying its pharmacological effects.
Nor Doxepin-d3 Hydrochloride functions primarily as an antagonist at histamine H1 receptors and serotonin receptors, similar to its parent compound. This action contributes to its antidepressant effects by modulating neurotransmitter levels in the brain.
Research indicates that the pharmacological profile of Nor Doxepin-d3 Hydrochloride mirrors that of Nor Doxepin, providing valuable data on its efficacy and safety profile in therapeutic contexts. Studies utilizing this compound help elucidate the metabolic pathways involved in drug action.
Relevant data from suppliers indicate that careful handling and storage are necessary to maintain integrity due to potential degradation under certain conditions .
Nor Doxepin-d3 Hydrochloride is utilized primarily in pharmacokinetic studies to trace drug metabolism and interactions within biological systems. Its applications include:
Nor Doxepin-d3 Hydrochloride has a molecular formula of C₁₈H₁₇D₃ClNO and a molecular weight of 304.83 g/mol. The compound features three deuterium atoms (D³) specifically incorporated at the N-methyl group (-CD₃) of the nordoxepin moiety, replacing all three hydrogen atoms in the methyl group attached to the nitrogen atom. This structural modification creates a distinct mass shift while maintaining the identical steric and electronic properties of the unlabeled molecule. The compound exists as a mixture of geometric isomers (E and Z configurations) around the exocyclic double bond, mirroring the isomeric composition of its non-deuterated counterpart [1] [2] [5].
The hydrochloride salt form enhances the compound's stability and solubility in aqueous matrices, making it suitable for analytical applications. The structural backbone consists of a tricyclic system with a seven-membered central ring containing an oxygen heteroatom, characteristic of dibenzoxepin derivatives. The SMILES notation for this compound is [²H]C([²H])([²H])NCC/C=C1C2=CC=CC=C2OCC3=CC=CC=C13.ClH, precisely indicating the deuterium substitution pattern and hydrochloride salt formation [1] [2].
Table 1: Structural Characteristics of Nor Doxepin-d3 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₈H₁₇D₃ClNO |
Accurate Mass | 304.1422 g/mol |
Isotopic Labeling Position | N-methyl group (-CD₃) |
Chemical Purity | >95% (HPLC) [1], 99.92% [2] |
Isomeric Composition | Mixture of E and Z stereoisomers |
Storage Conditions | -20°C, sealed, away from moisture |
Nor Doxepin-d3 Hydrochloride has been assigned the CAS Registry Number 1331665-54-3, which uniquely identifies this specific deuterated compound in chemical databases and regulatory documentation. The unlabelled nordoxepin hydrochloride counterpart is registered under CAS 2887-91-4. The systematic IUPAC name for this compound is 3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride. This nomenclature precisely describes the tricyclic dibenzoxepin structure, the propan-1-amine side chain with the exocyclic double bond, the trideuteriomethyl substitution on the nitrogen atom, and the hydrochloride salt formation [1] [5].
The compound is also known by several synonyms in scientific literature and commercial catalogs, including Desmethyldoxepin-d3 hydrochloride and N-Desmethyldoxepin-D3 hydrochloride, reflecting its identity as the deuterated form of doxepin's primary demethylated metabolite. These naming conventions follow the standardized practices for deuterated compounds where the "-d3" suffix indicates the presence of three deuterium atoms, while the "nor" or "desmethyl" prefix denotes the absence of the methyl group present in the parent compound (doxepin) [2] [3].
Nor Doxepin-d3 Hydrochloride represents the isotopically labeled version of nordoxepin, which is the principal pharmacologically active metabolite of the tricyclic antidepressant doxepin. Nordoxepin is formed in vivo through the N-demethylation of doxepin primarily mediated by the cytochrome P450 enzyme CYP2C19, with additional contributions from CYP1A2 and CYP2C9. This metabolic transformation occurs rapidly after doxepin administration, resulting in nordoxepin plasma concentrations that often equal or exceed those of the parent compound during chronic therapy [2] [5].
Pharmacologically, nordoxepin exhibits a distinct receptor affinity profile compared to its parent compound. While doxepin demonstrates balanced activity as a serotonin and norepinephrine reuptake inhibitor with significant antihistaminic properties, nordoxepin shows markedly enhanced potency and selectivity as a norepinephrine reuptake inhibitor. This shift in pharmacological activity significantly contributes to the overall therapeutic effect observed during doxepin therapy. Additionally, nordoxepin possesses a substantially prolonged elimination half-life (approximately 31 hours) compared to doxepin (mean 17 hours), leading to extended pharmacological activity and potential accumulation during chronic administration [5].
Table 2: Pharmacokinetic Properties of Nordoxepin Relative to Doxepin
Parameter | Nordoxepin | Doxepin |
---|---|---|
Formation Pathway | CYP2C19-mediated N-demethylation | Parent compound |
Elimination Half-life | ~31 hours | ~17 hours |
Primary Elimination Route | Hepatic hydroxylation (CYP2D6) and glucuronidation | Hepatic metabolism |
Plasma Concentration Ratio (Metabolite:Parent) | 0.8-1.5:1 (steady state) | Reference |
Potency as Norepinephrine Reuptake Inhibitor | High | Moderate |
The stereochemical properties of nordoxepin significantly influence its pharmacokinetics and pharmacodynamics. Unlike doxepin, which is administered as an approximate 85:15 (E:Z) isomeric mixture and maintains this ratio in plasma, nordoxepin exhibits a near 1:1 ratio of E and Z stereoisomers in circulation. This shift results from stereoselective metabolism, where the enzymatic demethylation process shows preferential handling of the different doxepin isomers. The stereochemical composition is pharmacologically relevant since the isomers demonstrate differences in receptor binding affinity and metabolic clearance rates [5].
The strategic incorporation of deuterium atoms in Nor Doxepin-d3 Hydrochloride serves as a powerful tool in advanced mass spectrometry-based assays, particularly for the quantification of doxepin and its metabolites in biological matrices. The three deuterium atoms create a consistent 3 Da mass shift compared to endogenous nordoxepin, enabling precise differentiation between the naturally occurring metabolite and the introduced analytical standard. This mass difference eliminates signal interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, allowing researchers to achieve highly accurate quantification even at low physiological concentrations [2] [3].
In pharmacokinetic studies, Nor Doxepin-d3 Hydrochloride functions as an ideal internal standard for quantifying both doxepin and nordoxepin due to its nearly identical chemical properties. It corrects for analytical variations during sample preparation and instrumental analysis, including matrix effects, recovery efficiency, and ionization suppression. This application is particularly valuable in therapeutic drug monitoring (TDM) of doxepin therapy, where the combined concentration of doxepin and nordoxepin shows correlation with therapeutic effects. Studies using deuterated standards have revealed extensive (up to 10-fold) interindividual variability in systemic exposure to doxepin and nordoxepin, largely attributed to genetic polymorphisms in CYP2C19 and CYP2D6 enzymes [3] [5].
Beyond quantification, Nor Doxepin-d3 Hydrochloride enables sophisticated metabolic pathway elucidation studies. By administering deuterium-labeled doxepin (with appropriate regulatory approvals) and using this compound as an analytical standard, researchers can distinguish between drug-related material and endogenous compounds, track metabolic transformations, and identify previously unknown metabolites. This application has been instrumental in characterizing the complex metabolism of doxepin, which involves multiple phase I (N-demethylation, hydroxylation) and phase II (glucuronidation) pathways. The deuterated standard has also facilitated studies examining the impact of co-medications on doxepin metabolism, revealing that potent CYP2C19 inhibitors reduce doxepin clearance by approximately 15% [3] .
Table 3: Analytical Applications of Nor Doxepin-d3 Hydrochloride
Application | Purpose | Analytical Technique |
---|---|---|
Internal Standard | Quantification of nordoxepin in biological samples | LC-MS/MS |
Recovery Correction | Compensation for sample preparation losses | Mass spectrometry |
Matrix Effect Assessment | Identification of ionization suppression/enhancement | LC-MS/MS |
Metabolic Stability Studies | Evaluation of nordoxepin formation kinetics | Hepatocyte incubations + MS |
Cross-Validation | Verification of immunoassay results | Comparative LC-MS/MS |
Comprehensive Compound Listing
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1